N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide: is an organic compound with a complex structure that includes a bromine atom, a nitro group, a cyano group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide typically involves the reaction of 5-bromo-2-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-bromo-2-nitroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Reduction: N-(5-Amino-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Substitution: N-(5-Substituted-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Hydrolysis: N-(5-Bromo-2-nitrophenyl)-2-carboxy-N-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitro and cyano groups on biological systems. It is also used in the development of probes and sensors for detecting specific biomolecules .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can generate reactive nitrogen species that interact with proteins and nucleic acids.
Cyano Group Addition: The cyano group can form covalent bonds with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(5-Bromo-2-nitrophenyl)acetamide: Lacks the cyano group, which affects its reactivity and applications.
N-(5-Bromo-2-nitrophenyl)-2-cyanoacetamide: Lacks the phenyl group, which influences its chemical properties and biological activity.
Uniqueness: The combination of these functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65781-85-3 |
---|---|
Molekularformel |
C15H10BrN3O3 |
Molekulargewicht |
360.16 g/mol |
IUPAC-Name |
N-(5-bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-6-7-13(19(21)22)14(10-11)18(15(20)8-9-17)12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI-Schlüssel |
SLOZTBXABUHBPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.